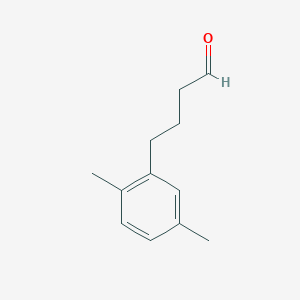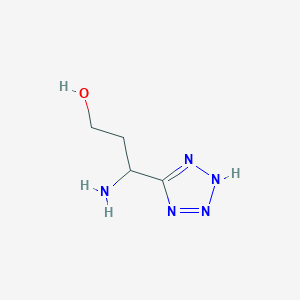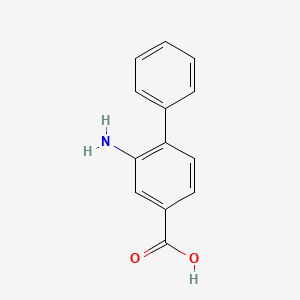
3-Amino-4-phenylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-phenylbenzoic acid is an organic compound with the molecular formula C13H11NO2 It is characterized by the presence of an amino group (-NH2) and a phenyl group (-C6H5) attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-phenylbenzoic acid typically involves the nitration of 4-phenylbenzoic acid followed by reduction. One common method includes:
Nitration: 4-phenylbenzoic acid is treated with a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 3-position.
Reduction: The resulting 3-nitro-4-phenylbenzoic acid is then reduced using a suitable reducing agent such as iron powder in the presence of hydrochloric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps to enhance yield and purity while minimizing environmental impact.
化学反応の分析
Types of Reactions: 3-Amino-4-phenylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products:
Oxidation: 3-nitro-4-phenylbenzoic acid.
Reduction: 3-amino-4-phenylbenzyl alcohol.
Substitution: N-acyl or N-alkyl derivatives of this compound.
科学的研究の応用
3-Amino-4-phenylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and materials with specific properties.
作用機序
The mechanism of action of 3-amino-4-phenylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, influencing their function and stability.
類似化合物との比較
4-Aminobenzoic acid: Lacks the phenyl group, making it less hydrophobic.
3-Amino-4-hydroxybenzoic acid: Contains a hydroxyl group instead of a phenyl group, altering its reactivity and solubility.
Uniqueness: 3-Amino-4-phenylbenzoic acid is unique due to the presence of both an amino group and a phenyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
特性
分子式 |
C13H11NO2 |
|---|---|
分子量 |
213.23 g/mol |
IUPAC名 |
3-amino-4-phenylbenzoic acid |
InChI |
InChI=1S/C13H11NO2/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) |
InChIキー |
FQFSJJBELOFAHY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate](/img/structure/B13545313.png)
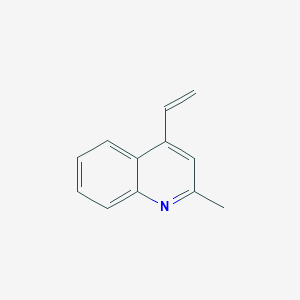
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid](/img/structure/B13545319.png)
![Ethyl 2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13545322.png)
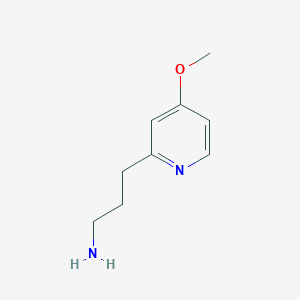
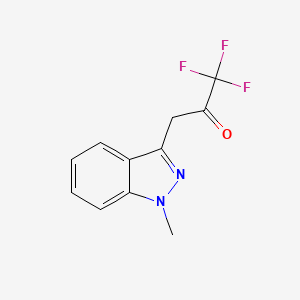



![1-[4-(2-Methylpropoxy)benzoyl]pyrrolidine](/img/structure/B13545391.png)
